methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate
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Overview
Description
Methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that combines several functional groups, including a chromenone (coumarin) moiety, a thiadiazole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:
Synthesis of the Chromenone Moiety: The chromenone (coumarin) core can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst.
Formation of the Thiadiazole Ring: The thiadiazole ring can be constructed by cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the chromenone moiety with the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the chromenone ring.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone and thiadiazole rings.
Substitution: Nucleophilic substitution reactions can occur at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate exerts its effects depends on its interaction with molecular targets. For example, it might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromenone core but differ in their functional groups.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and acetazolamide share the thiadiazole ring but have different substituents.
Uniqueness
What sets methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate apart is its combination of the chromenone and thiadiazole moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Methyl 5-{[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]amino}-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that integrates a thiadiazole moiety with a coumarin derivative. This unique structural combination suggests potential biological activities that merit detailed exploration.
Chemical Structure and Properties
The compound's molecular formula is C18H17N3O7S, and its structure features:
- Thiadiazole ring : Contributes to various biological activities.
- Coumarin derivative : Known for its diverse pharmacological properties.
- Methoxy groups : Enhance solubility and biological activity.
This structural complexity may lead to enhanced reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
This compound has demonstrated antimicrobial properties. Similar compounds have been shown to exhibit significant activity against various bacterial strains. For instance, derivatives of thiadiazoles are often explored for their potential as antimicrobial agents due to their ability to disrupt microbial cell functions.
Compound Name | Structure Features | Biological Activity |
---|---|---|
7-Methylcoumarin | Coumarin backbone without thiadiazole | Antimicrobial |
4-Methylumbelliferyl acetate | Coumarin derivative | Fluorescent probe |
5-Hydroxyflavone | Flavonoid structure | Antioxidant properties |
Anticancer Potential
Research indicates that compounds containing thiadiazole and coumarin moieties can inhibit cancer cell proliferation. The combination of these structures may target multiple pathways involved in tumor growth. Thiadiazole derivatives have been linked to anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor-associated enzymes.
Anti-Tuberculosis Activity
In studies focusing on anti-tuberculosis agents, compounds similar to this compound have shown promising results as inhibitors of Mycobacterium tuberculosis. The presence of specific substituents on the thiadiazole ring can enhance the inhibitory activity against this pathogen.
The biological activity of this compound is likely mediated through:
- Enzyme Inhibition : Targeting key enzymes involved in microbial metabolism or cancer cell proliferation.
- Cell Interaction : Modifying cell membrane permeability or interacting with DNA/RNA.
- Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress pathways that are crucial in cancer and microbial infections.
Case Studies and Research Findings
Recent studies have highlighted the potential of thiadiazole derivatives in various therapeutic areas:
- Anticancer Activity : A study demonstrated that certain thiadiazole compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating significant potency .
- Antimicrobial Efficacy : Another investigation reported that derivatives similar to this compound showed enhanced activity against resistant strains of bacteria .
- Anti-Tuberculosis Research : Findings suggested that specific modifications on the thiadiazole ring could lead to compounds with improved efficacy against Mycobacterium tuberculosis .
Properties
Molecular Formula |
C18H17N3O7S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 5-[[2-(5,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]thiadiazole-4-carboxylate |
InChI |
InChI=1S/C18H17N3O7S/c1-8-10(7-13(22)19-16-15(18(24)27-4)20-21-29-16)17(23)28-12-6-9(25-2)5-11(26-3)14(8)12/h5-6H,7H2,1-4H3,(H,19,22) |
InChI Key |
ZZUGRVJSANLOSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C(=CC(=C2)OC)OC)CC(=O)NC3=C(N=NS3)C(=O)OC |
Origin of Product |
United States |
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